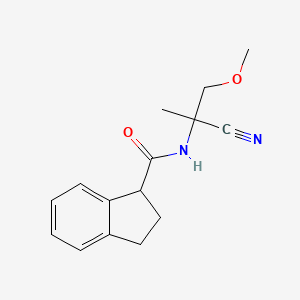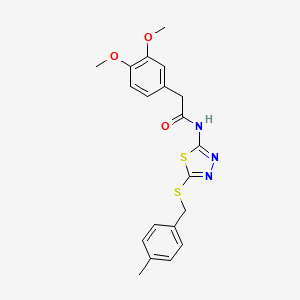![molecular formula C16H17N5O3 B2638787 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396809-49-6](/img/structure/B2638787.png)
7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, also known as MPPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrimidopyrimidine derivative has gained interest due to its unique chemical structure and potential biological activities.
科学的研究の応用
Regioselective Amination of Condensed Pyrimidines
A study by Gulevskaya et al. (1994) on "Purines, pyrimidines, and condensed systems based on these compounds" demonstrated the regioselective amination of condensed pyrimidines, leading to the synthesis of 7-amino derivatives through the reaction with alkylamides in liquid ammonia. This research highlights a method for functionalizing pyrimidines, potentially applicable to the synthesis of the specified compound, emphasizing the versatility of pyrimidine derivatives in chemical synthesis (Gulevskaya et al., 1994).
Novel Methods for Synthesizing Heterocycles
Osyanin et al. (2014) proposed a "Novel Method for the Synthesis of 1,5-Dihydro-2h-Chromeno[2,3-D]Pyrimidine-2,4(3h)-Diones," showcasing innovative approaches to creating heterocycles that include compounds with antibacterial and fungicidal activity. This research is indicative of the methods that may be used for synthesizing complex pyrimidine derivatives, including those similar to the specified compound (Osyanin et al., 2014).
Synthesis of Pyrimido[4,5-d]pyrimidine Systems
Dorokhov et al. (1991) discussed the "Synthesis of 2,4-diamino-5-acetyl(ethoxycarbonyl)pyrimidines" and their use in constructing the pyrimido[4,5-d]pyrimidine system. This study provides insights into the synthesis techniques that can be applied to develop compounds like "7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione," highlighting the synthetic pathways for constructing complex pyrimidine frameworks (Dorokhov et al., 1991).
Schiff Base Complex Synthesis
Goudarziafshar et al. (2021) explored the "One-Pot Three-Component Synthesis of 1-(α-Aminoalkyl)-2-Naphthols," utilizing pyrimidine derivatives as intermediates. This research illustrates the utility of pyrimidine and related compounds in synthesizing multifunctional materials, potentially relevant to the development of pharmaceuticals and materials science applications (Goudarziafshar et al., 2021).
Crystal Structures of Pyrimidine Derivatives
Trilleras et al. (2009) studied "Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones," analyzing their molecular and crystal structures. This research contributes to understanding the structural aspects of pyrimidine derivatives, which is crucial for the design and synthesis of new compounds with specific properties (Trilleras et al., 2009).
作用機序
Target of action
Pyrimido[4,5-d]pyrimidines are a type of bicyclic [6 + 6] systems . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of pyrimido[4,5-d]pyrimidines can also vary widely. They may interact with their targets through a variety of mechanisms, including binding to enzymes or receptors, inhibiting or promoting certain biochemical reactions, or interacting with DNA or RNA .
Biochemical pathways
Pyrimido[4,5-d]pyrimidines can be involved in a variety of biochemical pathways, depending on their specific targets and modes of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimido[4,5-d]pyrimidines can vary widely depending on their specific chemical structures .
Result of action
The molecular and cellular effects of pyrimido[4,5-d]pyrimidines can vary widely, depending on their specific targets, modes of action, and biochemical pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrimido[4,5-d]pyrimidines .
特性
IUPAC Name |
2-(3-methoxypropylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-24-9-5-8-17-15-18-10-12-13(19-15)20-16(23)21(14(12)22)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDQHNGLWPGIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C2C(=N1)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid](/img/structure/B2638704.png)

![6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2638707.png)
![1-{9-[2-(Cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one](/img/structure/B2638711.png)
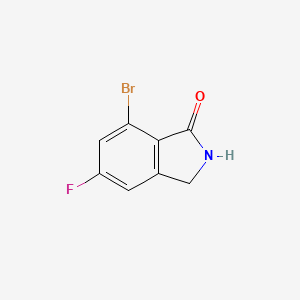
![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2638713.png)
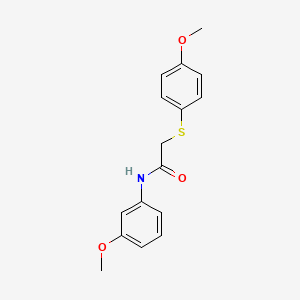
![N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2638718.png)
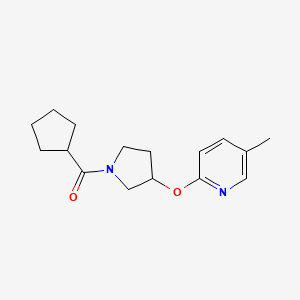
![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)
